Laterosporulin -

Laterosporulin

Catalog Number: EVT-245401
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of laterosporulin involves several key steps:

  1. Cultivation: The producing strain Brevibacillus sp. GI-9 is cultured under optimal conditions to maximize bacteriocin production.
  2. Extraction: After 48 hours of growth, the culture supernatant is collected. Laterosporulin is extracted using hydrophobic interaction chromatography followed by reverse-phase high-performance liquid chromatography (HPLC) to achieve purification .
  3. Purification: The crude extract undergoes further purification processes, including gel filtration chromatography and ammonium sulfate precipitation, ensuring the isolation of laterosporulin in a pure form .

This multi-step purification process is critical for obtaining high yields of biologically active laterosporulin.

Molecular Structure Analysis

Laterosporulin possesses a unique molecular structure characterized by several features:

  • Molecular Weight: Approximately 5.6 kDa.
  • Structural Characteristics: It contains six cysteine residues that form disulfide bonds, contributing to its stability and function as an antimicrobial agent .
  • Secondary Structure: Circular dichroism studies suggest that laterosporulin may adopt random coil conformations in aqueous environments but can exhibit more defined structures in membrane-mimicking conditions .

The precise molecular structure remains an area of ongoing research, particularly regarding its interactions with target cells.

Chemical Reactions Analysis

Laterosporulin's chemical reactions primarily involve its interaction with bacterial membranes:

  1. Membrane Permeabilization: Laterosporulin acts by disrupting the integrity of bacterial cell membranes, leading to cell lysis. This mechanism is crucial for its antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  2. Cytotoxicity Assays: Studies have shown that laterosporulin does not significantly induce hemolysis in red blood cells up to certain concentrations, indicating selective toxicity towards bacterial cells over mammalian cells .

These reactions highlight the potential of laterosporulin as a therapeutic agent with minimal side effects on human cells.

Mechanism of Action

The mechanism of action for laterosporulin involves several steps:

  1. Binding: Laterosporulin binds to specific receptors on the bacterial cell membrane.
  2. Membrane Disruption: Following binding, it induces changes in membrane permeability, leading to the leakage of cellular contents and ultimately cell death.
  3. Target Specificity: The peptide exhibits selective activity against pathogenic bacteria while sparing non-target cells, which is advantageous for therapeutic applications .

Research indicates that laterosporulin's mechanism may involve alterations in cell morphology and loss of microvilli in treated cancer cells, suggesting additional pathways for its action against specific targets .

Physical and Chemical Properties Analysis

Laterosporulin exhibits several notable physical and chemical properties:

  • Solubility: It shows solubility in aqueous solutions but may adopt different conformations depending on the environment (e.g., presence of detergents like sodium dodecyl sulfate).
  • Stability: The presence of disulfide bonds enhances its thermal stability, making it resilient under various conditions.
  • Antimicrobial Activity: Laterosporulin demonstrates potent antimicrobial activity with low minimum inhibitory concentration values against various pathogens .

These properties make laterosporulin a candidate for further research and potential applications in medicine.

Applications

Laterosporulin has several promising applications:

  1. Antimicrobial Agent: Due to its broad-spectrum antibacterial properties, it can be developed as a natural preservative in food products or as a therapeutic agent against bacterial infections.
  2. Cancer Research: Its ability to selectively target cancer cells opens avenues for developing novel anticancer therapies that minimize damage to healthy tissues .
  3. Biotechnology: Laterosporulin can be utilized in biotechnological applications for developing bioengineered strains that produce this bacteriocin at scale for industrial use .
Introduction to Laterosporulin as a Novel Antimicrobial Agent

Emergence of Laterosporulin in Antimicrobial Research Contexts

Laterosporulin represents a significant breakthrough in antimicrobial peptide (AMP) research, first identified in 2012 from Brevibacillus sp. strain GI-9 isolated from subsurface soil samples. This 5.6 kDa bacteriocin exhibits potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), with minimum inhibitory concentrations (MIC) as low as 4.0 µM against S. aureus [1] [3]. Its discovery addressed critical gaps in antibiotic development, particularly:

  • Activity Against Drug-Resistant Pathogens: Laterosporulin demonstrates efficacy against methicillin-resistant S. aureus (MRSA) and Mycobacterium tuberculosis H37Rv (LD₅₀: 0.5 µM), surpassing conventional antibiotics in targeting non-multiplying bacterial cells [5].
  • Structural Novelty: Initial characterization revealed no significant sequence similarity to known bacteriocins or AMPs in databases like BACTIBASE, establishing its uniqueness [3].
  • Biochemical Resilience: The peptide retains activity after exposure to proteolytic enzymes (trypsin, proteinase K), high temperatures (100°C for 30 min), and pH extremes (2.0–12.0) [1] [6].

Mechanistically, laterosporulin disrupts membrane integrity, evidenced by electron microscopy showing cell surface roughening, debris accumulation, and lysis in treated E. coli [3]. Fluorescence-activated cell sorting (FACS) confirms membrane permeabilization, enabling lethal ion flux [5]. Its emergence coincides with the urgent need for antibiotics against dormant bacterial populations, as it reduces M. tuberculosis viability within macrophages by >90% ex vivo [5].

Table 1: Key Research Milestones in Laterosporulin Characterization

YearDiscoverySignificance
2012Isolation from Brevibacillus sp. GI-9 [1]First purification and broad-spectrum activity demonstration against 20+ bacterial strains
2015Crystal structure resolution (PDB: 4OZK) [2] [8]Revealed defensin-like β-sheet architecture with three disulfide bonds
2016Identification of laterosporulin10 variant [5]20-fold enhanced anti-mycobacterial activity compared to parent peptide
2021Recombinant production via N-SH2 fusion [6]Achieved 1.5 mg purified peptide per 10 mg fusion protein, enabling scalable synthesis

Research trajectories now prioritize bioengineering approaches (e.g., fusion proteins, algal expression systems) to overcome natural yield limitations [6] [7].

Classification Within Bacteriocin Taxonomy: Class IId Specificity

Laterosporulin is classified as a Class IId bacteriocin under the standardized bacteriocin taxonomy, defined by its leaderless sequence, non-post-translational modification, and lack of sequence homology to established families [3] [5]. Key characteristics cementing this classification include:

  • Genetic Features: The ls gene encodes a 50-amino-acid peptide (theoretical mass: 5750 Da) with no N-terminal leader sequence, distinguishing it from Class IIa (pediocin-like) and IIb (two-peptide) bacteriocins. No significant homology exists in genomic databases [3].
  • Structural Motifs: Despite low sequence similarity, laterosporulin shares a six-cysteine-stabilized β-core with mammalian defensins. Its disulfide connectivity (Cysᴵ–Cysⱽ, Cysᴵᴵ–Cysᴵⱽ, Cysᴵᴵᴵ–Cysⱽᴵ) mirrors human β-defensins, though it adopts an α-defensin-like twisted β-sheet [2] [8] [10].
  • Mechanistic Divergence: Unlike pore-forming Class IIa bacteriocins, laterosporulin’s closed structure (stapled by Cysᴵᴵᴵ–Cysⱽᴵ) enables membrane insertion without complete unfolding, enhancing stability [8] [10].

Table 2: Laterosporulin vs. Major Bacteriocin Classes

TraitClass IId (Laterosporulin)Class IIa (Pediocin-like)Class IIb (Two-Peptide)Class I (Lantibiotics)
Precursor FormLeaderlessN-terminal leader peptideDual leader peptidesLeader peptide
Post-Translational ModificationsNone (linear)None (linear)None (linear)Dehydrated residues, thioethers
Representative MembersLaterosporulin, laterosporulin10Pediocin PA-1, leucocin APlantaricin EF, lactococcin GNisin, mersacidin
SpectrumBroad (Gram+/Gram-)Narrow (Listeria spp.)Strain-specificBroad (Gram+)
Thermal StabilityHigh (100°C stable)Moderate (<60°C labile)VariableHigh

Properties

Product Name

Laterosporulin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.